

# An In-depth Technical Guide to the Water Solubility of Sodium Pivalate Hydrate

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## Compound of Interest

Compound Name: Sodium trimethylacetate hydrate

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Prepared for: Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive overview of the water solubility of sodium pivalate hydrate. Due to a lack of extensive, publicly available quantitative data, this guide summarizes the known qualitative information and presents a detailed, standardized experimental protocol for the precise determination of its aqueous solubility. This guide is intended to serve as a foundational resource for laboratory professionals requiring accurate solubility data for formulation, synthesis, and other research applications.

## Introduction

Sodium pivalate, the sodium salt of pivalic acid (2,2-dimethylpropanoic acid), is a chemical intermediate used in various synthetic processes, including the production of pharmaceuticals and agrochemicals.[1][2] It is often supplied in its hydrated form, where water molecules are incorporated into the crystal structure.[3] For drug development and formulation scientists, understanding the aqueous solubility of this compound is critical for predicting its behavior in physiological environments, developing stable formulations, and ensuring consistent manufacturing processes.

Like other sodium salts of short-chain carboxylic acids, sodium pivalate hydrate is qualitatively described as being soluble in water.[3] This is attributed to the ionic nature of the sodium carboxylate group, which readily interacts with the polar water molecules.[4][5] However, precise quantitative solubility data for the hydrate form is not readily available in peer-reviewed literature or standard chemical databases.

## Physicochemical Properties

A summary of the relevant physicochemical properties of sodium pivalate is provided below. Note that data may pertain to the anhydrous or hydrated form as specified.

Property	Value	Source / CAS Number
Chemical Name	Sodium 2,2-dimethylpropanoate hydrate	[3]
Synonyms	Sodium trimethylacetate hydrate, Pivalic acid sodium salt hydrate	[3]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NaO <sub>2</sub> ·xH <sub>2</sub> O	[3]
Molecular Weight	124.11 g/mol (anhydrous basis)	[6]
Appearance	White to almost white crystalline powder	[1]
Water Solubility (Qualitative)	Soluble	[3]
Water Solubility (Quantitative)	2.17 x 10 <sup>4</sup> mg/L at 20°C (for anhydrous form, CAS 1184-88-9)	[1]

Note: The quantitative solubility value is for the anhydrous form and its primary source is not specified, thus it should be treated as an estimate.

## Experimental Protocol for Water Solubility Determination (Shake-Flask Method)

The following protocol is a detailed methodology for determining the aqueous solubility of sodium pivalate hydrate, adapted from the OECD Test Guideline 105, "Water Solubility" (Flask Method).[7][8] This method is suitable for substances with solubility greater than 10<sup>-2</sup> g/L.

### 3.1. Principle

A supersaturated solution of sodium pivalate hydrate in deionized water is prepared and allowed to equilibrate at a constant temperature. After equilibrium is reached, the concentration of the dissolved solute in the aqueous phase is determined by a suitable analytical method.

### 3.2. Materials and Equipment

- Sodium Pivalate Hydrate (analytical grade, purity >99%)
- Deionized water (reagent grade, e.g., Type I)
- Constant temperature water bath or incubator with shaker, capable of maintaining  $\pm 0.5^{\circ}\text{C}$
- Glass flasks or vessels with stoppers (e.g., 50 mL Erlenmeyer flasks)
- Analytical balance ( $\pm 0.1$  mg accuracy)
- Centrifuge capable of separating fine suspended particles
- Syringes and membrane filters (e.g.,  $0.45\ \mu\text{m}$  pore size)
- Calibrated pH meter
- Analytical instrumentation for concentration measurement (e.g., HPLC, IC, or gravimetric analysis)

### 3.3. Procedure

- Preliminary Test: To estimate the approximate solubility and equilibration time, add an excess amount of sodium pivalate hydrate (e.g., 5-10 g) to a known volume of water (e.g., 100 mL) in a flask. Agitate the mixture at the desired experimental temperature (e.g.,  $25^{\circ}\text{C}$ ). Periodically sample the aqueous phase, filter, and measure the concentration until it remains constant over several time points (e.g., at 24, 48, and 72 hours). This determines the necessary equilibration time.
- Definitive Test Preparation:
  - Set the constant temperature bath/shaker to the desired temperature (e.g.,  $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ ).

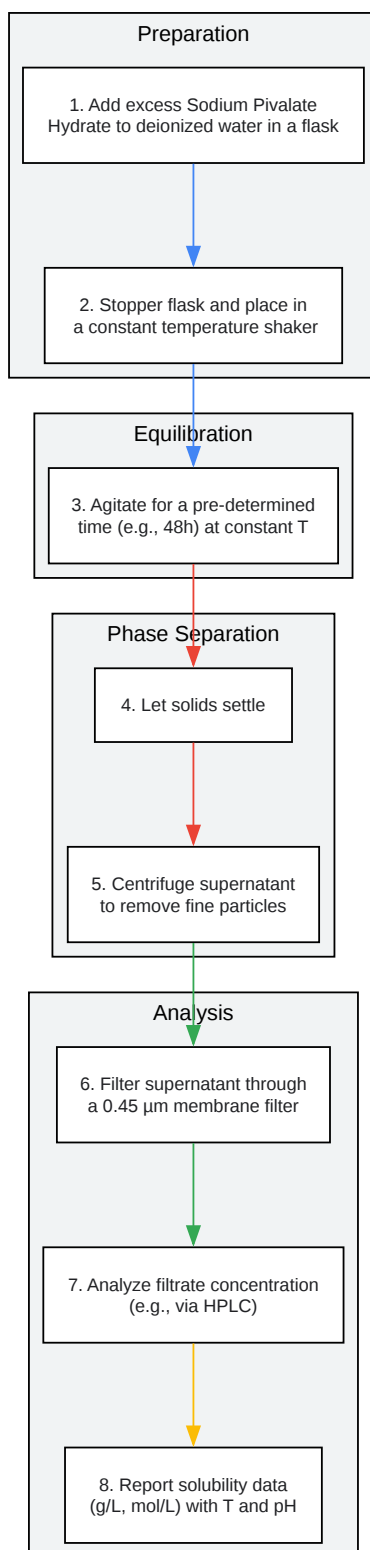
- Add an amount of sodium pivalate hydrate in excess of its estimated solubility to several flasks containing a known volume of deionized water. A solid phase must be clearly visible.
- Stopper the flasks to prevent evaporation.
- Equilibration:
  - Place the flasks in the constant temperature shaker and agitate them for the duration determined in the preliminary test (typically 24-48 hours is sufficient for many salts). The agitation should be vigorous enough to ensure intimate contact between the solid and the water but not so vigorous as to cause foaming or dispersion of fine particles that are difficult to separate.
- Phase Separation:
  - After equilibration, cease agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
  - To ensure complete separation of the solid and aqueous phases, transfer an aliquot of the supernatant to a centrifuge tube and centrifuge at a suitable speed until the solution is clear.
- Sampling and Analysis:
  - Carefully draw a sample from the clear supernatant of each flask using a syringe.
  - Immediately filter the sample through a membrane filter to remove any remaining micro-particulates. Discard the first portion of the filtrate to avoid adsorption errors.
  - Accurately dilute the filtrate as necessary for the chosen analytical method.
  - Determine the concentration of sodium pivalate in the filtrate using a validated analytical method (e.g., High-Performance Liquid Chromatography with a suitable detector).
  - Measure the pH of the saturated solution.
- Data Reporting:

- Report the mean solubility from at least three replicate flasks in units of g/L and mol/L.
- State the experimental temperature, the pH of the saturated solution, the analytical method used, and the standard deviation of the measurements.

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of water solubility for sodium pivalate hydrate using the shake-flask method.

## Workflow for Water Solubility Determination



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Caption: Experimental workflow for the shake-flask solubility determination.

## Conclusion

While sodium pivalate hydrate is known to be soluble in water, this guide highlights the absence of robust, publicly available quantitative data. For researchers and drug development professionals, direct experimental determination is the most reliable path to obtaining the precise solubility values necessary for their work. The provided experimental protocol, based on the standardized shake-flask method, offers a clear and reproducible framework for this purpose. Accurate solubility data is a cornerstone of successful formulation and process development, ensuring product quality and efficacy.

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